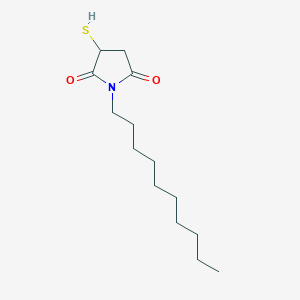
1-Decyl-3-sulfanylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-3-sulfanylpyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a decyl group and a sulfanyl group. This compound is part of the broader class of pyrrolidine-2,5-diones, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of 1-Decyl-3-sulfanylpyrrolidine-2,5-dione typically involves the functionalization of preformed pyrrolidine rings. . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Analyse Chemischer Reaktionen
1-Decyl-3-sulfanylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or reduce other functional groups present.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Decyl-3-sulfanylpyrrolidine-2,5-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Decyl-3-sulfanylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, further modulating their function .
Vergleich Mit ähnlichen Verbindungen
1-Decyl-3-sulfanylpyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
3-Chloro-1-aryl pyrrolidine-2,5-diones: Known for their inhibitory activity on carbonic anhydrase isoenzymes.
N-substituted pyrrolidine-2,5-diones: Used in the synthesis of various bioactive compounds with different pharmacological profiles.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
93110-09-9 |
|---|---|
Molekularformel |
C14H25NO2S |
Molekulargewicht |
271.42 g/mol |
IUPAC-Name |
1-decyl-3-sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H25NO2S/c1-2-3-4-5-6-7-8-9-10-15-13(16)11-12(18)14(15)17/h12,18H,2-11H2,1H3 |
InChI-Schlüssel |
GQVKLXRCGGXHPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C(=O)CC(C1=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


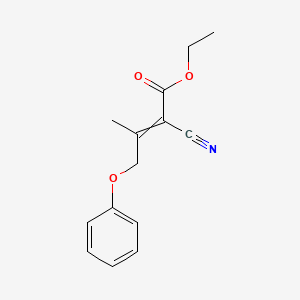
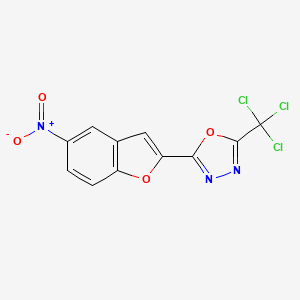
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
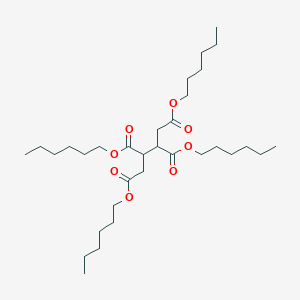
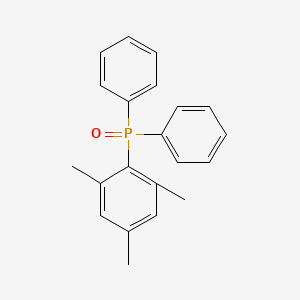
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
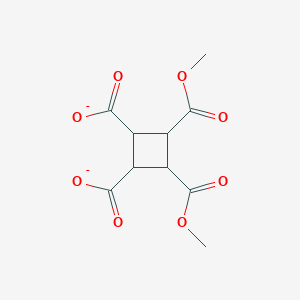
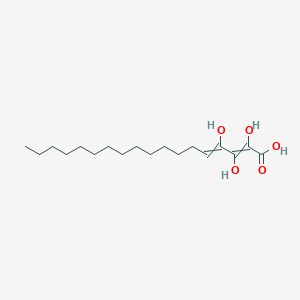
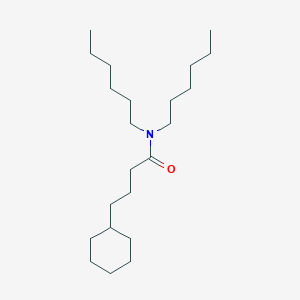
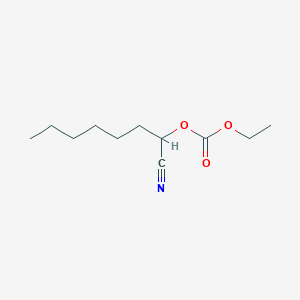
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
